molecular formula C7H3BrClF3O2S B3029315 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 62202-40-8

3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B3029315
CAS RN: 62202-40-8
M. Wt: 323.52 g/mol
InChI Key: PUZRXIHUDJSAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as BTBSCl, is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in scientific research due to its unique properties, including its ability to act as a sulfonating agent and its reactivity towards nucleophiles.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reaction of the sulfonyl chloride group with a nucleophile. This reaction results in the formation of a sulfonate group, which can be used for a variety of applications. Additionally, the reaction of 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride with amines results in the formation of sulfonamides, which can be used as drugs.
Biochemical and Physiological Effects
3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride does not have any known biochemical or physiological effects. It is used solely for scientific research purposes and is not used in any drugs or pharmaceuticals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride in lab experiments is its high reactivity towards nucleophiles. This allows for the efficient introduction of sulfonate groups into various organic molecules. Additionally, 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is relatively easy to handle and store, making it a convenient reagent for lab experiments.
However, there are also some limitations to using 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride in lab experiments. One limitation is that it is a corrosive and toxic substance, which requires careful handling and disposal. Additionally, the reaction of 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride with some nucleophiles can result in side reactions, which can complicate the synthesis process.

Future Directions

There are several future directions for the use of 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride in scientific research. One possible direction is the development of new synthetic methods using 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride as a reagent. Additionally, 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride could be used in the synthesis of new materials with unique properties. Finally, 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride could be used in the development of new drugs and pharmaceuticals.
Conclusion
In conclusion, 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a useful reagent for scientific research due to its ability to act as a sulfonating agent and its reactivity towards nucleophiles. It is widely used in the synthesis of sulfonamides and the introduction of sulfonate groups into various organic molecules. Despite its advantages, 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a corrosive and toxic substance that requires careful handling and disposal. However, the future directions for the use of 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride in scientific research are promising, and it is likely that it will continue to be an important reagent for many years to come.

Scientific Research Applications

3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used in scientific research as a sulfonating agent. It is used to introduce sulfonate groups into various organic molecules, which can be useful for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is used as a reagent for the synthesis of sulfonamides, which are important classes of drugs used in the treatment of bacterial infections.

properties

IUPAC Name

3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZRXIHUDJSAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614910
Record name 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

62202-40-8
Record name 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 3
3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 4
3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 5
3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.